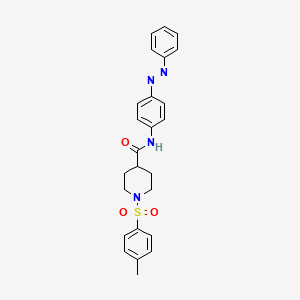
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyldiazenyl group and a tosylpiperidine moiety
Méthodes De Préparation
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then coupled with a tosylpiperidine derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyldiazenyl group or the piperidine ring, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenyldiazenyl group may play a role in binding to these targets, while the tosylpiperidine moiety can influence the compound’s overall stability and solubility. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
(E)-4-(phenyldiazenyl)phenol: This compound shares the phenyldiazenyl group but lacks the tosylpiperidine moiety.
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a similar phenyldiazenyl group but differs in the presence of a benzamide moiety instead of the tosylpiperidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
1007054-10-5 |
|---|---|
Formule moléculaire |
C25H26N4O3S |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3S/c1-19-7-13-24(14-8-19)33(31,32)29-17-15-20(16-18-29)25(30)26-21-9-11-23(12-10-21)28-27-22-5-3-2-4-6-22/h2-14,20H,15-18H2,1H3,(H,26,30) |
Clé InChI |
KRMUCVDHUIUZCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















